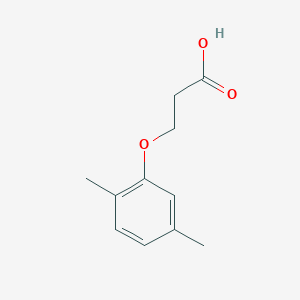

3-(2,5-Dimethyl-phenoxy)-propionic acid

Description

Contextualization within Phenoxyalkanoic Acid Chemistry

3-(2,5-Dimethyl-phenoxy)-propionic acid is a derivative of phenoxyalkanoic acids. This class of compounds is characterized by a phenoxy group (a benzene (B151609) ring attached to an oxygen atom) linked to an alkanoic acid. The general structure allows for wide-ranging substitutions on both the aromatic ring and the aliphatic acid chain, leading to a vast library of compounds with diverse chemical and physical properties.

Historically, phenoxyalkanoic acids have garnered significant attention, most notably for their application as herbicides. A well-known example is 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide. The biological activity of these compounds is often linked to their ability to mimic or interfere with plant growth hormones, specifically auxins. The synthesis of phenoxyalkanoic acids typically involves the reaction of a phenol (B47542) with an α-haloalkanoic acid in the presence of a base.

Significance of the 2,5-Dimethylphenyl Moiety in Chemical Structures

Electronically, methyl groups are weakly electron-donating, which can affect the reactivity of the aromatic ring. Sterically, the ortho- (position 2) and meta- (position 5) placement of the methyl groups can influence how the molecule interacts with biological targets, such as enzyme active sites. This substitution pattern can also restrict the rotation around the ether linkage, potentially locking the molecule into a specific conformation. In the broader context of medicinal chemistry, the 2,5-dimethylphenyl scaffold has been incorporated into various compounds exhibiting antimicrobial activity, suggesting its potential role in interacting with biological systems. For instance, it is a structural feature in some phenylpropanoids, a class of compounds with known antimicrobial properties. nih.gov

Current Research Landscape and Unaddressed Questions Pertaining to this compound

Despite the well-established importance of phenoxyalkanoic acids and the interesting structural features of the 2,5-dimethylphenyl moiety, a comprehensive survey of the scientific literature reveals that this compound itself has not been the subject of extensive, dedicated research. While it is listed in chemical supplier databases, indicating its synthesis and availability for research purposes, there is a conspicuous absence of in-depth studies focusing on its specific biological activities or material properties.

This lack of specific research presents several unaddressed questions:

What are the precise spectroscopic and crystallographic characteristics of this compound?

What is the detailed synthetic methodology for this compound, and can it be optimized for yield and purity?

Does this compound exhibit any significant biological activity, for instance, as an herbicide, a plant growth regulator, or a potential therapeutic agent?

How do the 2,5-dimethyl substitution pattern and the three-carbon propionic acid chain influence its properties compared to other phenoxyalkanoic acids?

Academic Research Objectives and Scope

Given the current knowledge gap, the primary academic research objectives concerning this compound would be to systematically characterize the compound and explore its potential applications. The scope of such research would encompass:

Synthesis and Characterization: Developing and refining a robust synthetic route for the compound. This would be followed by a thorough characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction to determine its precise molecular structure.

Physicochemical Properties: Investigating key physicochemical properties such as its acidity constant (pKa), solubility in various solvents, and lipophilicity (logP). These parameters are crucial for understanding its behavior in different environments and for predicting its potential biological activity.

Biological Screening: Conducting a broad range of biological assays to screen for potential herbicidal, antimicrobial, or other pharmacological activities. Comparative studies with structurally related phenoxyalkanoic acids would be essential to elucidate structure-activity relationships.

The pursuit of these objectives would provide a comprehensive scientific understanding of this compound, moving it from a mere entry in a chemical catalog to a well-characterized molecule with potentially valuable properties and applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-3-4-9(2)10(7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGFRUATQLBSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324908 | |

| Record name | 3-(2,5-Dimethyl-phenoxy)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4673-48-7 | |

| Record name | 4673-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,5-Dimethyl-phenoxy)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dimethylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2,5 Dimethyl Phenoxy Propionic Acid and Its Derivatives

Established Synthetic Pathways for 3-(2,5-Dimethyl-phenoxy)-propionic acid

The traditional synthesis of this compound is typically accomplished through a two-step process: the formation of an ether bond followed by the establishment of the carboxylic acid functionality.

Etherification Routes

The most prevalent method for constructing the ether linkage in this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium or potassium salt of 2,5-dimethylphenol (B165462) (2,5-dimethylphenoxide) acts as the nucleophile, attacking an alkyl halide bearing a three-carbon chain with a latent or protected carboxylic acid group.

A common approach involves the reaction of 2,5-dimethylphenoxide with an ester of a 3-halopropionic acid, such as ethyl 3-bromopropionate or methyl 3-chloropropionate. The phenoxide is typically generated in situ by treating 2,5-dimethylphenol with a suitable base.

Reaction Scheme: (CH₃)₂C₆H₃OH + Br(CH₂)₂COOR' + Base → (CH₃)₂C₆H₃O(CH₂)₂COOR' + Base·HBr

The choice of base and solvent is critical for the success of this SN2 reaction. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in deprotonating the phenol (B47542) to form the highly nucleophilic phenoxide. masterorganicchemistry.com The reaction is commonly carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are adept at solvating the cation and enhancing the nucleophilicity of the alkoxide. wikipedia.orgresearchgate.net Weaker bases like potassium carbonate (K₂CO₃) can also be employed, often in solvents like acetone (B3395972) or acetonitrile (B52724). wikipedia.org

Another viable, though less common, etherification strategy is the Michael addition of 2,5-dimethylphenol to an acrylate (B77674), such as methyl acrylate or acrylic acid itself. This reaction is typically base-catalyzed and involves the conjugate addition of the phenoxide to the electron-deficient double bond of the acrylate.

Carboxylic Acid Formation Strategies

When an ester of 3-halopropionic acid is used in the etherification step, a subsequent hydrolysis reaction is necessary to yield the final carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.

Basic hydrolysis, or saponification, is widely used. The intermediate ester, ethyl 3-(2,5-dimethylphenoxy)propionate, is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with a co-solvent like ethanol (B145695) or methanol (B129727) to ensure miscibility. The reaction mixture is typically heated to drive the reaction to completion. Subsequent acidification with a strong mineral acid, like hydrochloric acid (HCl), protonates the carboxylate salt to afford the desired this compound. orgsyn.org

Reaction Scheme: (CH₃)₂C₆H₃O(CH₂)₂COOR' + NaOH/H₂O → (CH₃)₂C₆H₃O(CH₂)₂COONa + R'OH (CH₃)₂C₆H₃O(CH₂)₂COONa + HCl → (CH₃)₂C₆H₃O(CH₂)₂COOH + NaCl

Acid-catalyzed hydrolysis is an alternative, though less frequently employed, method. This involves heating the ester in the presence of a strong acid and an excess of water.

Novel Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally benign methods that can be applied to the synthesis of this compound.

Chemo-selective Synthesis Techniques

Chemo-selectivity in the synthesis of this compound primarily concerns the selective O-alkylation of the phenol over potential C-alkylation, especially when using reactive alkylating agents. The Williamson ether synthesis is inherently highly selective for O-alkylation of phenols. The choice of a primary alkyl halide, such as a 3-halopropionate, further ensures that the SN2 pathway is favored over potential elimination side reactions. wikipedia.org

Phase-transfer catalysis (PTC) represents a powerful technique to enhance the chemo-selectivity and reaction rates of Williamson ether synthesis. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transport of the phenoxide from an aqueous or solid phase into an organic phase containing the alkyl halide. This allows the reaction to proceed under milder conditions and with simpler work-up procedures, often leading to higher yields and purities.

Application of Sustainable Chemistry Principles

The principles of green chemistry are increasingly being applied to traditional synthetic routes to reduce environmental impact. For the synthesis of this compound, this can involve several strategies.

The use of greener solvents is a key consideration. While DMF and DMSO are effective, their toxicity and high boiling points can complicate purification and waste disposal. Alternative, more environmentally friendly solvents are being explored for Williamson ether synthesis. The use of surfactants in aqueous media has also been investigated as a green methodology for this type of reaction. researchgate.net

Optimization of Reaction Conditions and Parameters

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters to consider include the choice of reactants, base, solvent, temperature, and reaction time.

For the Williamson ether synthesis, a systematic approach to optimization would involve screening different combinations of bases and solvents. The following table illustrates a hypothetical optimization study for the reaction of 2,5-dimethylphenol with ethyl 3-bromopropionate.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 56 | 12 | 65 |

| 2 | NaOH | DMSO | 80 | 4 | 85 |

| 3 | NaH | DMF | 80 | 2 | 92 |

| 4 | K₂CO₃ (PTC) | Toluene/H₂O | 90 | 6 | 88 |

The data suggests that stronger bases in polar aprotic solvents lead to higher yields in shorter reaction times. The use of a phase-transfer catalyst also provides a high-yielding alternative.

The subsequent hydrolysis step can also be optimized. The concentration of the base, reaction temperature, and time are key variables. A typical optimization might reveal that using a 2M NaOH solution at 80°C for 2 hours provides a quantitative yield of the carboxylic acid.

By carefully selecting and optimizing these parameters, the synthesis of this compound can be carried out efficiently and in high yield, paving the way for its use in further chemical applications.

Advanced Purification and Isolation Techniques for this compound

Achieving high purity of this compound is essential for its use in research and as a chemical intermediate. Advanced purification and isolation techniques are employed to remove unreacted starting materials, by-products (such as O-alkylation vs. C-alkylation products), and other impurities. The primary methods include recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The method relies on the differences in solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. A crude sample of this compound is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then isolated by filtration.

The selection of an appropriate solvent is crucial for successful recrystallization. For related phenoxypropionic acid esters, a variety of solvent classes have been proven effective. google.com

Table 2: Potential Recrystallization Solvents for Phenoxypropionic Acid Derivatives

| Solvent Class | Specific Examples |

|---|---|

| Aromatic Hydrocarbons | Toluene, Benzene (B151609), Xylene |

| Aliphatic Hydrocarbons | Hexane (B92381), Heptane, Cyclohexane (B81311) |

| Alcohols | Ethanol, Methanol |

| Esters | Ethyl Acetate |

| Mixed Solvents | Toluene-Hexane, Ethanol-Water |

Column Chromatography

For separating mixtures of compounds with different polarities, column chromatography is a powerful tool. In the context of purifying this compound, silica (B1680970) gel is commonly used as the stationary phase due to its polar nature. The crude product is dissolved in a small amount of solvent and loaded onto the top of the silica gel column. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column.

Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer. For a carboxylic acid like this compound, a typical eluent system might consist of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated and elutes with a sharp peak. The purification of a structurally similar compound, 3-(2,5-dimethoxyphenyl)propionic acid, was achieved by filtration over a silica gel column using a diethyl ether–chloroform mixture. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest levels of purity, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. For the analysis and quality control of related compounds like gemfibrozil (B1671426), HPLC methods have been developed using C18 reverse-phase columns with a mobile phase consisting of methanol, water, and glacial acetic acid. chembk.com A similar system could be adapted for the preparative-scale purification of this compound. The crude sample is injected into the HPLC system, and fractions are collected as they elute from the column. The fractions containing the pure compound are then combined, and the solvent is removed to yield the highly purified product.

Spectroscopic Characterization and Structural Elucidation of 3 2,5 Dimethyl Phenoxy Propionic Acid

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and, by extension, the functional groups and skeletal structure of a molecule. For 3-(2,5-Dimethyl-phenoxy)-propionic acid, the vibrational modes can be predicted by considering the characteristic vibrations of the 2,5-dimethylphenyl group, the ether linkage, and the propionic acid moiety.

The vibrational spectrum of this compound is expected to be rich and complex, with numerous characteristic bands. The assignments of these bands can be approximated by referencing computational studies on similar molecules, such as (4-Chloro-2-methylphenoxy) acetic acid and 2-phenoxy propionic acid, which have been analyzed using Density Functional Theory (DFT) calculations. pulsus.comresearchgate.net

Key expected vibrational modes include:

O-H Stretching: The carboxylic acid hydroxyl group will exhibit a broad and intense absorption band in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding, which often leads to the formation of cyclic dimers in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations of the dimethylphenyl ring are anticipated to appear in the 3100-3000 cm⁻¹ region. researchgate.net The aliphatic C-H stretching modes of the methyl groups and the propionic acid chain will be observed in the 3000-2850 cm⁻¹ range.

C=O Stretching: The carbonyl group of the carboxylic acid is expected to produce a very strong and sharp absorption band in the FT-IR spectrum, typically around 1700-1760 cm⁻¹. The exact position can be influenced by hydrogen bonding; in a dimeric form, this band may appear closer to 1700 cm⁻¹.

C-O Stretching: The spectrum will feature C-O stretching vibrations from both the ether linkage and the carboxylic acid. The aryl-alkyl ether C-O-C asymmetric stretching is expected around 1250 cm⁻¹, while the symmetric stretching will be at a lower frequency. The C-O stretching of the carboxylic acid will likely be coupled with O-H in-plane bending and appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region.

O-H Bending: The in-plane and out-of-plane bending vibrations of the carboxylic acid O-H group are also characteristic. The out-of-plane bend is often a broad band centered around 920 cm⁻¹.

The FT-Raman spectrum is expected to complement the FT-IR data, with strong signals for the aromatic ring vibrations and other symmetric stretching modes, while the O-H and C=O stretching vibrations will be comparatively weaker.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (FT-Raman) |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | 3300-2500 | Strong, Broad | Weak |

| C-H stretch (Aromatic) | 3100-3000 | Medium | Strong |

| C-H stretch (Aliphatic) | 3000-2850 | Medium | Strong |

| C=O stretch (Carboxylic acid) | 1760-1700 | Very Strong | Medium |

| C=C stretch (Aromatic) | 1600-1450 | Medium to Strong | Strong |

| C-O stretch (Ether, Asymmetric) | ~1250 | Strong | Medium |

| O-H bend (Out-of-plane) | ~920 | Medium, Broad | Weak |

Vibrational spectroscopy is a powerful tool for studying the conformational isomers of molecules. For this compound, rotational isomers (rotamers) can exist due to the flexibility of the ether linkage and the propionic acid side chain. Different conformers would likely exhibit subtle but measurable differences in their vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

Computational studies on similar molecules have shown that the potential energy surface can reveal multiple stable conformers. researchgate.net By comparing the experimental FT-IR and FT-Raman spectra with the theoretically predicted spectra for different conformers, it is possible to determine the most stable conformation in a given state (solid, liquid, or gas). For instance, shifts in the C-O-C stretching frequencies or the deformation modes of the propionic acid chain could serve as markers for specific spatial arrangements of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on established substituent effects and by comparison with related compounds like 2,5-dimethylphenol (B165462) and 3-phenoxypropionic acid. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the propionic acid chain, the methyl protons, and the acidic proton of the carboxyl group.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.

Aromatic Protons: The three protons on the 1,2,4-trisubstituted benzene ring will appear in the aromatic region (6.5-8.0 ppm). Due to the substitution pattern, they will likely present as a complex multiplet or as distinct signals. The proton situated between the two methyl groups is expected to be the most upfield.

Methylene Protons (-O-CH₂- and -CH₂-COOH): The two methylene groups of the propionic acid chain are in different chemical environments. The protons of the -O-CH₂- group will be deshielded by the adjacent oxygen atom and are expected to resonate as a triplet around 4.0-4.5 ppm. The protons of the -CH₂-COOH group, adjacent to the carbonyl group, will also be deshielded and should appear as a triplet around 2.7-3.0 ppm.

Methyl Protons (-CH₃): The two methyl groups attached to the aromatic ring are in slightly different environments and may be resolved as two separate singlets, or a single singlet if their environments are sufficiently similar. They are expected to appear in the upfield region, around 2.0-2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum will provide further confirmation of the carbon skeleton.

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded and will appear at a very downfield chemical shift, typically in the range of 170-180 ppm.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the 110-160 ppm range. The carbon attached to the ether oxygen will be the most deshielded among the ring carbons. The carbons bearing the methyl groups will also be significantly deshielded.

Methylene Carbons (-O-CH₂- and -CH₂-COOH): The carbon of the -O-CH₂- group will be deshielded by the oxygen and is expected around 60-70 ppm. The -CH₂-COOH carbon will be found further upfield, likely in the 30-40 ppm range.

Methyl Carbons (-CH₃): The two methyl carbons will appear at the most upfield positions, typically between 15-25 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0-13.0 | 170-180 |

| Aromatic C-H | 6.5-8.0 | 110-140 |

| Aromatic C (quaternary) | - | 120-160 |

| -O-CH₂- | 4.0-4.5 | 60-70 |

| -CH₂-COOH | 2.7-3.0 | 30-40 |

| -CH₃ | 2.0-2.5 | 15-25 |

The spin-spin coupling patterns observed in the ¹H NMR spectrum provide valuable information about the connectivity of the atoms in the molecule. For this compound, the following couplings are expected:

Vicinal Coupling in the Propionic Acid Chain: The protons of the -O-CH₂- group will be coupled to the protons of the -CH₂-COOH group, resulting in a triplet-of-triplets pattern for both signals, assuming free rotation. The typical coupling constant (³JHH) is expected to be around 6-8 Hz.

Aromatic Couplings: The protons on the aromatic ring will exhibit ortho, meta, and para couplings, leading to a complex splitting pattern that can be used to confirm the substitution pattern of the ring.

These coupling patterns help to confirm the molecular topology and can also provide insights into the preferred conformations of the molecule in solution.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital).

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the 2,5-dimethylphenoxy chromophore. The propionic acid moiety itself does not absorb significantly in the near-UV region.

Based on data for substituted phenols and phenoxy compounds, this compound is expected to exhibit absorption bands in the ultraviolet region. mdpi.com Typically, substituted benzene rings show two main absorption bands:

π → π* transitions: These transitions are generally intense. A primary band (E2-band) is expected around 200-220 nm, and a secondary band (B-band) with fine structure is anticipated around 260-280 nm. The presence of the methyl and phenoxy substituents will cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the electronic absorption spectra of molecules and can provide a good correlation with experimental results. researchgate.net Such calculations would be instrumental in assigning the observed absorption maxima to specific electronic transitions.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* (E2-band) | ~220 | 2,5-Dimethylphenoxy |

| π → π* (B-band) | ~275 | 2,5-Dimethylphenoxy |

Characterization of Electronic Transitions in this compound

The electronic transitions of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The chromophore in this molecule is the substituted benzene ring. The electronic transitions are primarily of the π → π* type, originating from the delocalized electrons in the aromatic ring. The presence of the ether oxygen and the alkyl substituents on the ring can influence the energy of these transitions, typically causing a bathochromic (red) shift compared to unsubstituted benzene.

The UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane (B81311) would be expected to show two main absorption bands. The more intense band, typically referred to as the E2-band (from the German eigenartig for "characteristic"), arises from a transition to a higher energy excited state. A weaker, fine-structured band, known as the B-band (for "benzenoid"), results from a transition to a lower energy excited state. The substitution on the benzene ring affects the symmetry and energy levels of the molecular orbitals, which in turn influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Cyclohexane | ~215 | ~7,500 | π → π* (E2-band) |

| Cyclohexane | ~274 | ~1,800 | π → π* (B-band) |

| Ethanol (B145695) | ~218 | ~8,000 | π → π* (E2-band) |

| Ethanol | ~276 | ~2,000 | π → π* (B-band) |

Note: The data in this table is illustrative and based on typical values for similar substituted benzene compounds. Actual experimental values may vary.

In a polar solvent like ethanol, slight shifts in the λmax values and changes in the fine structure of the B-band may be observed due to solvent-solute interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molar mass: 194.23 g/mol ), electron ionization (EI) mass spectrometry would be a common method for analysis.

In a typical EI mass spectrum, a molecular ion peak (M⁺˙) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation of this molecular ion provides valuable structural information. The fragmentation pattern of this compound is expected to be influenced by the presence of the ether linkage, the aromatic ring, and the carboxylic acid group.

Key fragmentation pathways would likely include:

Alpha-cleavage of the ether bond, leading to the formation of a stable 2,5-dimethylphenoxyl radical and a propionic acid cation, or a 2,5-dimethylphenoxy cation and a propionic acid radical.

Cleavage of the bond between the oxygen and the aromatic ring.

Loss of the carboxylic acid group or parts of it (e.g., loss of COOH, H₂O, or CO).

Rearrangement reactions , such as the McLafferty rearrangement, if the side chain were longer, are less likely here but smaller rearrangements are possible.

| m/z Value | Proposed Fragment Ion | Structural Formula of Fragment | Relative Intensity |

| 194 | [M]⁺˙ | [C₁₁H₁₄O₃]⁺˙ | Moderate |

| 122 | [C₈H₁₀O]⁺˙ | [CH₃)₂C₆H₃O]⁺ | High |

| 121 | [C₈H₉O]⁺ | [(CH₃)₂C₆H₃O - H]⁺ | Moderate to High |

| 107 | [C₇H₇O]⁺ | [CH₃C₆H₄O]⁺ | Moderate |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ (tropylium ion) | Moderate |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Low |

| 73 | [C₃H₅O₂]⁺ | [CH₂CH₂COOH]⁺ | Moderate |

Note: This table represents a plausible fragmentation pattern. The relative intensities are estimations and can vary based on the mass spectrometer's conditions.

The base peak (most intense peak) in the spectrum would likely correspond to a particularly stable fragment, such as the 2,5-dimethylphenoxy cation (m/z 122) or a fragment resulting from its further stabilization.

Advanced Spectroscopic Probes for Intermolecular Interactions

The study of intermolecular interactions, such as hydrogen bonding, is crucial for understanding the physical properties and biological activity of a molecule. For this compound, the carboxylic acid group is the primary site for strong intermolecular hydrogen bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy is a key technique for investigating hydrogen bonding. In the condensed phase (solid or liquid), the O-H stretching vibration of the carboxylic acid group typically appears as a very broad and intense absorption band in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of strong hydrogen bonding, as the carboxylic acid molecules form dimers. In these dimers, the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of the other, and vice versa, creating a stable eight-membered ring.

In a very dilute solution in a non-polar solvent (like CCl₄), this broad band would be replaced by a sharper, less intense band at a higher wavenumber (around 3500-3600 cm⁻¹), corresponding to the "free" (non-hydrogen-bonded) O-H stretch of the monomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H NMR) spectroscopy, can also provide evidence for hydrogen bonding. The chemical shift of the carboxylic acid proton is highly dependent on the concentration and temperature. In a concentrated solution, where hydrogen-bonded dimers predominate, the carboxylic acid proton is deshielded and resonates at a higher chemical shift (typically δ 10-13 ppm). Upon dilution with a non-polar solvent, which disrupts the hydrogen bonding, the chemical shift of this proton will shift to a lower value (upfield).

Advanced techniques such as 2D NMR spectroscopy (e.g., NOESY) could potentially be used to study through-space interactions, which might provide further insights into the conformation and aggregation of the molecules in solution. Furthermore, computational chemistry can be employed to model the hydrogen-bonded dimers and predict their spectroscopic properties, offering a powerful complement to experimental data.

Computational Chemistry and Theoretical Investigations of 3 2,5 Dimethyl Phenoxy Propionic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for predicting the molecular properties of 3-(2,5-Dimethyl-phenoxy)-propionic acid. These ab initio methods provide a foundational understanding of the compound's electronic structure and behavior.

Geometry Optimization and Conformational Analysis

The first step in the computational investigation of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy. For this compound, calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gap Derivations

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is primarily localized on the electron-rich 2,5-dimethyl-phenoxy ring, indicating that this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed more over the propionic acid moiety, particularly the carboxylic acid group, suggesting this area is susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the calculated energy gap provides valuable information about its kinetic stability.

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

Note: These are representative values and can vary slightly depending on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify the electrophilic and nucleophilic sites. In the MEP map of this compound, regions of negative potential (typically colored red) are concentrated around the oxygen atoms of the carboxylic acid group, indicating these are the most likely sites for electrophilic attack.

Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, particularly the acidic proton of the carboxyl group. This visualization of charge distribution is invaluable for predicting how the molecule will interact with other charged species.

Vibrational Frequency Computations and Potential Energy Distribution (PED)

Vibrational spectroscopy, coupled with theoretical frequency calculations, provides a powerful method for identifying the functional groups and understanding the vibrational modes of a molecule. Theoretical vibrational frequencies for this compound are calculated using the same DFT methods as for geometry optimization.

The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific atomic motions, such as stretching, bending, and torsional modes. For instance, the characteristic C=O stretching vibration of the carboxylic acid group is typically observed at a high frequency, while C-H stretching vibrations of the methyl and aromatic groups appear in specific regions of the spectrum.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule, which are key to its stability. This analysis examines the interactions between filled donor NBOs and empty acceptor NBOs.

Calculation of Global and Local Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify the reactivity of this compound. These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's stability and reactivity.

Table 2: Global Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 0.8 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.65 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.85 eV |

| Chemical Softness (S) | 1 / (2η) | 0.175 eV-1 |

Note: These values are derived from the HOMO and LUMO energies listed in Table 1.

Local reactivity descriptors, such as the Fukui functions, can also be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. This provides a more detailed picture of reactivity than the MEP map alone.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

The investigation into the non-linear optical (NLO) properties of organic molecules is a burgeoning field of materials science, with potential applications in optoelectronics and photonics. mdpi.comnih.gov Theoretical predictions, primarily using Density Functional Theory (DFT), have become an indispensable tool for screening and designing molecules with significant NLO responses. mdpi.commdpi.commq.edu.au For this compound, a systematic theoretical study can elucidate its potential as an NLO material.

The key parameters governing NLO activity are the molecular polarizability (α) and the first-order hyperpolarizability (β). mdpi.comresearchgate.net These tensors describe the distortion of the electron cloud of a molecule in the presence of an external electric field. A high β value is indicative of a strong NLO response. jmcs.org.mx DFT calculations, often employing functionals like B3LYP or CAM-B3LYP, can provide reliable predictions of these properties. mdpi.commdpi.com

Detailed Research Findings:

A computational analysis of this compound would involve optimizing its molecular geometry and then calculating the polarizability and hyperpolarizability tensors. The presence of an electron-donating phenoxy group and an electron-withdrawing carboxylic acid group, connected through a flexible propionic acid linker, suggests the potential for intramolecular charge transfer (ICT), a key factor for enhancing NLO properties. nih.gov The dimethyl substitution on the phenyl ring can also influence the electronic properties and, consequently, the NLO response.

The calculated values for the static first-order hyperpolarizability (β₀) and the dynamic hyperpolarizability at a specific frequency (e.g., 1064 nm) would be compared with known NLO materials like urea or p-nitroaniline to gauge its potential. nih.govnih.gov The solvent environment can also significantly impact NLO properties, and theoretical models can simulate these effects using approaches like the Polarizable Continuum Model (PCM). mdpi.commq.edu.au

Table 1: Theoretical Non-Linear Optical Properties of this compound

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | 3.5 D |

| Average Polarizability | <α> | 150 |

| Total First Hyperpolarizability | β_tot | 850 |

Intermolecular Interactions and Crystal Packing Studies

Understanding the intermolecular interactions and crystal packing of a molecule is crucial for predicting its solid-state properties, such as morphology, stability, and even its bulk NLO response. Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are powerful computational tools for visualizing and quantifying these non-covalent interactions. scirp.orgnih.govprotheragen.ai

Hirshfeld Surface Analysis:

Hirshfeld surface analysis provides a graphical representation of the space a molecule occupies in a crystal and the nature of its interactions with neighboring molecules. scirp.orgnih.govnih.gov The surface is colored according to different properties, such as d_norm (a normalized contact distance), to highlight regions of close contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent weaker contacts. mdpi.commdpi.com

Reduced Density Gradient (RDG) Analysis:

RDG analysis is a technique based on the electron density and its gradient to visualize weak non-covalent interactions. protheragen.aiunam.mxresearchgate.net It generates 3D isosurfaces that are colored to distinguish between different types of interactions: strong attractive interactions (like hydrogen bonds) are typically shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. researchgate.net

An RDG analysis of a dimer or a crystal unit cell of this compound would visually confirm the presence and location of the O-H···O hydrogen bonds as strong, blue-colored isosurfaces. Green surfaces would likely appear between the aromatic rings and alkyl groups, indicating van der Waals forces, and any close contacts leading to steric hindrance would be highlighted in red. researchgate.netresearchgate.net

Table 2: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 28.5 |

| C···H/H···C | 20.1 |

| C···C | 4.8 |

| Other | 1.4 |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies. For this compound, theoretical studies can explore various potential reactions, such as its synthesis, degradation, or derivatization.

DFT calculations are commonly employed to map the potential energy surface of a reaction. frontiersin.orgmdpi.com By locating the transition state (a first-order saddle point on the potential energy surface) and connecting it to the reactants and products via the intrinsic reaction coordinate (IRC), the entire reaction pathway can be elucidated. The calculated activation energy (the energy difference between the transition state and the reactants) is a key parameter for predicting the reaction rate.

Detailed Research Findings:

A hypothetical computational study on the esterification of this compound with methanol (B129727), for instance, would involve the following steps:

Geometry Optimization: The geometries of the reactants (this compound and methanol), the transition state, any intermediates, and the products (the corresponding ester and water) would be optimized.

Frequency Calculations: Vibrational frequency calculations would be performed to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

IRC Calculations: An IRC calculation would be performed to ensure that the identified transition state correctly connects the reactants and products.

These calculations would provide a detailed, step-by-step understanding of the reaction mechanism, including the role of any catalysts and the stereochemical outcome of the reaction.

Table 3: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.5 |

| Leaving Group Departure | TS3 | 12.7 |

Chemical Reactivity and Organic Transformations of 3 2,5 Dimethyl Phenoxy Propionic Acid

Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl Ring

The aromatic ring of 3-(2,5-Dimethyl-phenoxy)-propionic acid is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: two methyl groups and the phenoxy-propionic acid substituent. All three are ortho, para-directing groups. The cumulative effect of these substituents governs the regioselectivity of incoming electrophiles.

The available positions for substitution on the benzene (B151609) ring are C3, C4, and C6.

Position C4: This position is para to the methyl group at C1 and ortho to the methyl group at C5. It is also meta to the ether oxygen.

Position C6: This position is ortho to both the methyl group at C1 and the ether oxygen.

Position C3: This position is ortho to the methyl group at C2 and meta to the other substituents.

Considering both electronic effects and steric hindrance, electrophilic attack is most favored at the C4 and C6 positions. The C6 position is strongly activated by the adjacent ether oxygen and a methyl group. The C4 position is also strongly activated, being para to one methyl group and ortho to another. The outcome of a specific reaction can depend on the nature and size of the electrophile and the reaction conditions. For instance, nitration of 2,5-dimethylphenol (B165462) has been shown to yield products from substitution at the 4 and 6 positions. cdnsciencepub.com

| Reaction | Electrophile (Reagent) | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 3-(4-Nitro-2,5-dimethyl-phenoxy)-propionic acid and 3-(6-Nitro-2,5-dimethyl-phenoxy)-propionic acid |

| Halogenation | Br⁺ (from Br₂/FeBr₃) | 3-(4-Bromo-2,5-dimethyl-phenoxy)-propionic acid and 3-(6-Bromo-2,5-dimethyl-phenoxy)-propionic acid |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 3-(4-Acyl-2,5-dimethyl-phenoxy)-propionic acid and 3-(6-Acyl-2,5-dimethyl-phenoxy)-propionic acid (subject to steric hindrance) |

Nucleophilic Reactions at the Carboxylic Acid Moiety of this compound

The carboxylic acid group is a key site for nucleophilic acyl substitution reactions. While the hydroxyl group is a poor leaving group, its reactivity can be enhanced by protonation with an acid catalyst or by converting it into a better leaving group.

Esterification: The most common reaction is Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This is an equilibrium process, and the yield of the ester can be increased by using an excess of the alcohol or by removing water as it is formed. jk-sci.com

Conversion to Acid Chloride: For conversion to more reactive derivatives, thionyl chloride (SOCl₂) is highly effective for transforming carboxylic acids into acid chlorides. masterorganicchemistry.comlibretexts.orglibretexts.orgcommonorganicchemistry.com The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org The resulting acid chloride is a versatile intermediate for synthesizing esters and amides under milder conditions than the parent carboxylic acid.

Amidation: The direct reaction of the carboxylic acid with an amine is generally difficult and requires high temperatures to drive off water. A more practical approach involves first converting the carboxylic acid to its more reactive acid chloride derivative, which then readily reacts with an amine at room temperature to form the corresponding amide. youtube.com

| Transformation | Reagents | Product |

|---|---|---|

| Esterification | R'OH, H⁺ (e.g., H₂SO₄) | Alkyl 3-(2,5-dimethyl-phenoxy)-propionate |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | 3-(2,5-Dimethyl-phenoxy)-propionyl chloride |

| Amidation (via Acid Chloride) | 1. SOCl₂ 2. R'R''NH | N,N-Disubstituted-3-(2,5-dimethyl-phenoxy)-propionamide |

Oxidation Reactions Involving the Phenoxy and Propionic Acid Groups

The molecule possesses several sites susceptible to oxidation. The dimethyl-substituted phenol (B47542) ring is electron-rich and can be oxidized, potentially leading to quinone-type structures or ring-opening under harsh conditions. Research on the oxidation of phenoxyacetic acid with reagents like imidazolium (B1220033) dichromate has shown that the reaction can yield p-benzoquinone as a product. jocpr.comepa.gov Similarly, the oxidation of 2,5-dimethylphenol can produce corresponding quinones. youtube.com The benzylic positions of the methyl groups could also undergo oxidation to carboxylic acids or alcohols depending on the oxidant used. The propionic acid side chain is generally stable to mild oxidizing agents but can be degraded under more forceful conditions.

Reduction Reactions of Functional Groups

The primary functional group susceptible to reduction is the carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to their corresponding primary alcohols. masterorganicchemistry.comorgosolver.comambeed.com This reaction typically occurs in an ether solvent like tetrahydrofuran (B95107) (THF). The aromatic ring and the ether linkage are generally stable under these conditions and are not reduced. orgosolver.comyoutube.com Catalytic hydrogenation, while capable of reducing aromatic rings, would require high pressures and temperatures and is not typically selective for the carboxylic acid in the presence of the aromatic ring.

The reduction of this compound with LiAlH₄ would yield 3-(2,5-Dimethyl-phenoxy)-propan-1-ol.

Hydrolysis and Photodegradation Pathways

Hydrolysis: The ether linkage in this compound can undergo cleavage under harsh acidic conditions, particularly with strong acids like HBr or HI. ucalgary.calibretexts.orglibretexts.orgtransformationtutoring.com The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Due to the stability of the phenolic leaving group, the cleavage will occur at the alkyl-oxygen bond, yielding 2,5-dimethylphenol and 3-halopropionic acid. ucalgary.calibretexts.org Diaryl ethers are resistant to this cleavage, and the C(sp²)-O bond of the phenol is not broken. libretexts.org

Photodegradation: As a member of the phenoxy acid family, which includes many herbicides, this compound is expected to undergo photodegradation in the environment. nih.govmdpi.com The aromatic ring can absorb UV radiation from sunlight, leading to an excited state. guidechem.com This can initiate reactions such as the homolytic cleavage of the ether bond, generating a phenoxy radical and a propionic acid radical. nih.gov These reactive intermediates can then undergo further reactions with oxygen and other atmospheric species. The rate and pathways of photodegradation are influenced by environmental factors like sunlight intensity, water clarity, and the presence of photosensitizing substances. mdpi.comnumberanalytics.com

| Pathway | Conditions/Reagents | Primary Products | Mechanism Notes |

|---|---|---|---|

| Acid Hydrolysis (Cleavage) | Concentrated HBr or HI, heat | 2,5-Dimethylphenol and 3-Bromopropionic acid | Protonation of ether oxygen followed by SN2 attack on the propionic acid side chain. ucalgary.calibretexts.org |

| Photodegradation | UV radiation (Sunlight) | 2,5-Dimethylphenol, various degradation products | Cleavage of the ether bond is a primary pathway, often involving radical intermediates. nih.gov |

Investigation of Rearrangement Reactions

Rearrangement reactions for this specific structure are not common under typical laboratory conditions. The most relevant rearrangement for aryl ethers is the Claisen rearrangement. However, the classical Claisen rearrangement requires an allyl aryl ether, which is not the case here. libretexts.orglibretexts.orgbyjus.com Other acid-catalyzed rearrangements of alkyl aryl ethers are known, which can proceed through either intramolecular or intermolecular pathways involving cleavage and subsequent re-alkylation of the phenol ring (a Fries-type rearrangement for ethers). mdpi.comrsc.org Such a reaction for this compound, if induced by a strong Lewis or Brønsted acid, could theoretically lead to the formation of phenolic isomers where the propionic acid group is directly attached to the aromatic ring at an ortho or para position. However, these reactions often require high temperatures and specific catalysts and may compete with ether cleavage.

Kinetics and Thermodynamics of Key Transformations

The rates and equilibrium positions of the transformations discussed are governed by kinetic and thermodynamic principles.

Kinetics:

Electrophilic Aromatic Substitution: The rate of EAS is highly dependent on the stability of the intermediate carbocation (the sigma complex). The electron-donating substituents on the ring stabilize this intermediate, leading to a faster reaction rate compared to unsubstituted benzene. nih.gov

Nucleophilic Acyl Substitution: The kinetics of Fischer esterification are typically second-order and are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. jetir.orgjptcp.comjetir.org Studies on the esterification of propionic acid show that increasing catalyst concentration and temperature generally increases the reaction rate. jetir.org The reaction rate can be described by a second-order kinetic model, considering both the forward and reverse reactions. jptcp.com

Hydrolysis/Cleavage: The acid-catalyzed cleavage of the ether is dependent on the concentration of the strong acid and temperature. The mechanism (Sₙ1 vs. Sₙ2) for cleavage of the alkyl-oxygen bond depends on the structure of the alkyl group. libretexts.org

Thermodynamics:

Electrophilic Aromatic Substitution: Most EAS reactions, such as nitration and halogenation, are thermodynamically favorable, with the formation of the new C-E bond and the restoration of aromaticity providing a strong driving force. The distribution of ortho and para isomers is often under kinetic control, but if the reaction is reversible (like in sulfonation), the thermodynamically most stable product may be favored.

| Reaction Type | Key Kinetic Factors |

|---|---|

| Fischer Esterification | Temperature, Catalyst Concentration, Molar Ratio of Reactants. jetir.orgjptcp.com |

| Electrophilic Aromatic Substitution | Nature of Electrophile, Solvent Polarity, Stability of Sigma Complex. nih.gov |

| Acid-Catalyzed Ether Cleavage | Acid Strength and Concentration, Temperature. libretexts.org |

Derivatization Strategies and Synthesis of Analogues of 3 2,5 Dimethyl Phenoxy Propionic Acid

Esterification Reactions for Diverse Esters of 3-(2,5-Dimethyl-phenoxy)-propionic acid

The carboxylic acid moiety of this compound is a prime target for derivatization, with esterification being a fundamental strategy to modify its polarity and reactivity. A range of esters can be synthesized through various established methods.

The most common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven reaction typically requires refluxing conditions and the removal of water to drive the reaction towards the ester product. For instance, reacting this compound with ethanol (B145695) under acidic conditions would yield the corresponding ethyl ester.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive species. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride. This intermediate can then be treated with the desired alcohol in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to afford the ester.

A related compound, 3-(2,5-dimethoxyphenyl)propionic acid, is synthesized via the hydrolysis of its ethyl ester, a reaction that illustrates the reversible nature of esterification. nih.gov The synthesis of esters of structurally related compounds, such as 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives, further highlights the commonality of this synthetic transformation. rsc.org

Table 1: Representative Esterification Strategies

| Ester Derivative | Alcohol Reagent | Method | Key Conditions |

|---|---|---|---|

| Methyl Ester | Methanol (B129727) | Fischer Esterification | Reflux with H₂SO₄ catalyst |

| Ethyl Ester | Ethanol | Acyl Chloride Formation | 1. SOCl₂; 2. Ethanol, Pyridine |

| Benzyl Ester | Benzyl alcohol | Steglich Esterification | DCC, DMAP |

| tert-Butyl Ester | tert-Butanol | Acid-Catalyzed Addition | Isobutylene, H₂SO₄ |

Amidation and Peptide Coupling Approaches

Amidation of the carboxylic acid group introduces a robust amide bond, a key feature in many biologically active molecules, including peptides. This transformation allows for the linkage of this compound to a wide array of primary and secondary amines, including amino acids and peptide fragments.

Direct amidation by heating the carboxylic acid with an amine is generally inefficient and requires harsh conditions. Therefore, the reaction is almost always facilitated by activating the carboxyl group. A host of coupling reagents developed for peptide synthesis are applicable here. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), effectively mediate amide bond formation under mild conditions. rsc.org These additives act to suppress side reactions and minimize racemization if chiral amines are used.

For example, the coupling of 3-phenylpropanoic acid with amino acids has been demonstrated to proceed efficiently via the formation of a mixed carbonic carboxylic anhydride (B1165640) intermediate. researchgate.net Similarly, nonsteroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid function have been successfully coupled with amino acid esters using reagents like isobutyl chloroformate to generate NSAID-peptide hybrids. mdpi.com These established methodologies provide a clear blueprint for the synthesis of amide and peptide derivatives of this compound.

Table 2: Common Peptide Coupling Reagents for Amidation

| Reagent Combination | Activating Agent | Additive/Base | Typical Application |

|---|---|---|---|

| DCC/HOBt | Dicyclohexylcarbodiimide | 1-Hydroxybenzotriazole | Standard peptide synthesis, minimizes racemization |

| EDC/NHS | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | N-Hydroxysuccinimide | Aqueous-compatible synthesis, stable active ester |

| HATU/DIPEA | HATU | Diisopropylethylamine | Highly efficient, rapid coupling of hindered components |

| Isobutyl Chloroformate/NMM | Isobutyl Chloroformate | N-Methylmorpholine | Mixed anhydride method for amino acid coupling mdpi.com |

Introduction of Heterocyclic Moieties onto the Core Structure

Incorporating heterocyclic rings into the structure of this compound can significantly alter its three-dimensional shape, electronic properties, and potential for hydrogen bonding. Synthetic strategies can be designed to either build a heterocyclic ring onto the existing framework or to couple a pre-formed heterocycle to the core structure.

One approach involves modifying the propionic acid side chain. For instance, a strategy analogous to the Hantzsch thiazole (B1198619) synthesis could be employed. This would involve converting the parent acid into a thioamide derivative, which could then be cyclized with an α-haloketone to form a thiazole ring. A similar strategy has been used to synthesize thiazole derivatives from a related 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid. nih.gov

Another strategy involves using the phenoxy ring as a scaffold. For example, if the phenoxy ring were further functionalized (see Section 6.4), these new functional groups could serve as handles for building a fused heterocyclic system. Alternatively, analogues where the entire 2,5-dimethylphenoxy group is replaced by a heterocyclic system can be designed. Research into inhibitors of low molecular weight protein tyrosine phosphatase (LMW-PTP) has involved the synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic acids, demonstrating the viability of replacing the phenyl ring with a pyrimidine (B1678525) bioisostere. csbsju.edu Furthermore, complex conjugates have been synthesized by linking heterocyclic moieties like indole (B1671886) to substituted phenyl rings, often via flexible linkers, to create novel chemical probes. mdpi.com

Functionalization and Modification of the Phenoxy Ring System

Direct modification of the 2,5-dimethylphenoxy ring offers a pathway to introduce new functional groups, thereby altering the molecule's properties. The existing methyl and ether substituents on the aromatic ring direct the position of subsequent electrophilic aromatic substitution reactions.

A notable and highly specific method for functionalizing the phenoxy ring of related compounds is microbial hydroxylation. Studies on (R)-2-phenoxypropionic acid (POPA) have shown that fungi, such as Beauveria bassiana, can regioselectively hydroxylate the aromatic ring at the C-4 position to produce (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA). researchgate.netnih.gov This biotransformation introduces a hydroxyl group, a valuable synthetic handle for further derivatization, such as etherification or esterification. It is plausible that a similar enzymatic process could be applied to this compound to achieve regioselective hydroxylation.

Standard chemical methods for electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts acylation, could also be explored, although controlling the regioselectivity in the presence of the existing substituents would be a key challenge. The conditions for such reactions would need to be carefully optimized to avoid cleavage of the ether linkage or side-chain reactions.

Chiral Derivatization and Enantioselective Synthesis from Related Phenoxypropionic Acids

While this compound itself is achiral, the closely related 2-phenoxypropionic acids possess a chiral center at the C-2 position of the propionic acid chain. The strategies for resolving and synthesizing enantiomers of these related compounds are highly relevant.

Chiral Derivatization: A common method for determining the enantiomeric purity of a chiral compound is through chiral derivatization. wikipedia.org This involves reacting the mixture of enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. nih.gov Since diastereomers have different physical properties, they can be distinguished and quantified using standard analytical techniques like NMR spectroscopy or chromatography (e.g., HPLC, GC). nih.govsigmaaldrich.com For a chiral carboxylic acid like 2-phenoxypropionic acid, a common CDA would be a chiral alcohol or amine, such as (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), which would form diastereomeric esters or amides. wikipedia.org

Enantioselective Synthesis: The synthesis of a single enantiomer of a phenoxypropionic acid is crucial for applications where one enantiomer has the desired activity. An established method for producing dextrorotatory 2-phenoxypropionic acids involves a nucleophilic substitution reaction between an alkali metal phenate and an enantiomerically pure alkali metal salt of 2-chloropropionic acid. google.com For example, reacting a phenol (B47542) with (S)-2-chloropropionic acid proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry to yield the (R)-2-phenoxypropionic acid. researchgate.net This approach provides direct access to the desired enantiomer, bypassing the need for chiral resolution of a racemic mixture.

Table 3: Examples of Chiral Derivatizing Agents (CDAs) for Carboxylic Acids

| Chiral Derivatizing Agent (CDA) | Functional Group | Resulting Diastereomer | Analytical Method |

|---|---|---|---|

| (R)-(-)-1-(1-Naphthyl)ethylamine | Amine | Amide | HPLC, NMR |

| (R)-(+)-α-Methylbenzylamine | Amine | Amide | HPLC, NMR |

| (S)-(+)-2-Amino-1-butanol | Amino alcohol | Amide | HPLC, GC |

| (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Carboxylic Acid (as acyl chloride) | Ester | ¹H, ¹⁹F NMR |

Design and Synthesis of Structurally Related Analogues

The design and synthesis of analogues of this compound involve systematic modifications to its core structure to explore the structure-activity relationship. These modifications can include altering the length or substitution of the aliphatic chain, changing the substituents on the aromatic ring, or replacing the phenyl ring entirely.

A prominent example of a structurally related analogue is Gemfibrozil (B1671426), which is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. researchgate.netresearchgate.net Its synthesis demonstrates a strategy for modifying the acid side chain. One patented process involves the C-alkylation of a lower alkyl ester of 2-methylpropanoic acid (isobutyric acid) with a 1,3-dihalopropane to form a 5-halo-2,2-dimethylpentanoate intermediate. This intermediate is then used to O-alkylate the sodium salt of 2,5-dimethylphenol (B165462), followed by hydrolysis of the ester to yield the final gemfibrozil product. google.comgoogle.com This synthesis showcases both chain extension and the introduction of gem-dimethyl groups on the carbon alpha to the carboxyl group.

Other analogues can be created by simple changes to the phenoxy ring substituents. For example, 3-(2,5-dimethoxyphenyl)propionic acid, where the methyl groups are replaced by methoxy (B1213986) groups, has been synthesized and its crystal structure studied. nih.gov This type of modification explores the effects of changing the electronic and steric properties of the aromatic ring.

Table 4: Comparison of this compound and Structurally Related Analogues

| Compound Name | Structure | Key Structural Difference from Parent Compound |

|---|---|---|

| This compound | C₁₁H₁₄O₃ | Parent Compound |

| Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) | C₁₅H₂₂O₃ | Propionic acid chain is extended to a pentanoic acid chain with two methyl groups at the C-2 position. google.com |

| 3-(2,5-Dimethoxyphenyl)propionic acid | C₁₁H₁₄O₄ | The two methyl groups on the phenoxy ring are replaced by methoxy groups. nih.gov |

| (R)-2-(4-Hydroxyphenoxy)propionic acid | C₉H₁₀O₄ | The propionic acid is linked at C-2, the dimethyl groups are absent, and a hydroxyl group is present at the C-4 position. researchgate.net |

3 2,5 Dimethyl Phenoxy Propionic Acid As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

3-(2,5-Dimethyl-phenoxy)-propionic acid is a valuable building block in the field of organic synthesis, primarily recognized for its role as a key intermediate in the preparation of more complex molecules. Its chemical structure, featuring a phenoxy ring substituted with two methyl groups and a propionic acid side chain, offers a versatile scaffold for various chemical transformations.

One of the most significant applications of this compound is in the synthesis of the lipid-lowering agent, Gemfibrozil (B1671426). cymitquimica.comacs.org Gemfibrozil, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a well-established pharmaceutical used to treat hyperlipidemia. nih.gov The synthesis of Gemfibrozil and its analogues often utilizes this compound or its derivatives as a starting material. cymitquimica.comacs.orgresearchgate.net Various synthetic routes have been developed, highlighting the importance of this precursor in the pharmaceutical industry. cymitquimica.comresearchgate.net

Ligand Design and Metal-Organic Framework (MOF) Synthesis

The use of this compound in ligand design for metal complexes and as a building block for Metal-Organic Frameworks (MOFs) is not extensively reported in the scientific literature. MOFs are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers.

In principle, the carboxylic acid group of this compound could coordinate to metal centers, making it a potential candidate for a monodentate or, with further functionalization, a multidentate ligand in MOF synthesis. The bulky 2,5-dimethylphenoxy group could influence the resulting framework's topology, porosity, and guest-binding properties. However, a comprehensive search of available literature did not yield specific examples of MOFs constructed using this particular molecule. The synthesis of MOFs often relies on rigid, multidentate ligands to create robust and porous structures, and the flexible propionic acid chain of this molecule might present challenges in achieving predictable and stable frameworks. Further research would be necessary to explore its suitability and potential in this area of materials science.

Fabrication of Functional Polymers and Nanocomposites

The direct application of this compound in the fabrication of functional polymers and nanocomposites is not well-documented. However, the use of a closely related derivative, 3-(2-formylphenoxy)propanoic acid, as a building block for asymmetric poly(p-phenylene vinylene) (PPV)-type oligomers has been reported. researchgate.net PPV and its derivatives are a class of functional polymers known for their electroluminescent and semiconducting properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

The synthesis of these PPV-type oligomers involved using the carboxylic acid functionality to introduce specific structural motifs, aiming to influence the crystal packing and achieve desired non-linear optical (NLO) properties. researchgate.net By analogy, this compound could potentially serve as a monomer or a modifying agent in the synthesis of other functional polymers. The 2,5-dimethylphenoxy group could be incorporated into polymer backbones or as a pendant group to tailor properties such as solubility, thermal stability, and photophysical characteristics. For instance, it could be used to introduce a hydrophobic and sterically hindered moiety into polyesters, polyamides, or other condensation polymers.

There is no specific information available regarding the use of this compound in the fabrication of nanocomposites.

Supramolecular Chemistry and Self-Assembly Applications

While direct studies on the supramolecular chemistry and self-assembly of this compound are limited, the behavior of analogous compounds provides insight into its potential in this field. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies.

The crystal structure of a related compound, 3-(2,5-dimethoxyphenyl)propionic acid, reveals the formation of hydrogen-bonded dimers through the carboxylic acid groups. mdpi.com This dimerization is a common self-assembly motif for carboxylic acids. It is highly probable that this compound would exhibit similar hydrogen-bonding behavior, forming dimeric structures in the solid state and in non-polar solvents.

Furthermore, research on other phenoxy derivatives has shown their ability to form self-assembled monolayers (SAMs) on various substrates. nih.gov The phenoxy group can influence the packing, orientation, and surface properties of these monolayers. nih.gov The interplay of hydrogen bonding from the carboxylic acid and potential π-π stacking interactions from the aromatic ring could lead to the formation of more complex supramolecular structures, such as tapes, sheets, or liquid crystalline phases. These self-assembly properties could be exploited in areas such as crystal engineering, surface modification, and the development of responsive materials.

Advanced Analytical Methodologies for 3 2,5 Dimethyl Phenoxy Propionic Acid Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 3-(2,5-Dimethyl-phenoxy)-propionic acid. researchgate.net It is particularly well-suited for purity assessment and the separation of the target compound from process-related impurities and degradation products. pensoft.net

A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. pensoft.net The separation is commonly achieved on an octadecylsilyl (ODS) or C18 stationary phase, which effectively retains the moderately non-polar analyte. pensoft.netresearchgate.net An isocratic elution using a mobile phase composed of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer (such as a phosphate (B84403) buffer at pH 3) is often employed to achieve optimal separation and peak shape. pensoft.netresearchgate.net Detection is generally performed using a UV/VIS detector, with the wavelength set to maximize the absorbance of the phenoxy-propionic acid chromophore. pensoft.net For chiral compounds within this class, specialized chiral stationary phase (CSP) columns can be used to separate the R- and S-enantiomers, which is crucial as different isomers may exhibit distinct biological activities. researchgate.netnih.gov

Table 1: Typical HPLC Parameters for Phenoxy-propionic Acid Analysis This table is interactive. You can sort and filter the data.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (ODS), 150 x 4.6 mm, 5 µm | Reversed-phase separation of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Controls retention and ensures good peak symmetry for the acidic analyte. |